Isomeric Contamination Threshold: (E)-9-Tetradecen-1-ol acetate as Geometrical Impurity in (Z)-9-Tetradecenyl Acetate Lures Reduces Trap Catch at ≥1% Admixture
The (E)-isomer acts as a behavioral antagonist when present as a contaminant in (Z)-9-tetradecenyl acetate-based pheromone lures. In field trapping trials with the tea tortrix moth (Adoxophyes sp.), admixture of (E)-9-tetradecenyl acetate at 0.5% of the primary component was tolerated without significant catch reduction, but at 1% admixture and above, trap catch was markedly and significantly suppressed [1]. This establishes a strict isomeric purity requirement for (Z)-9-tetradecenyl acetate formulations: the (E)-isomer content must remain below 1% to avoid antagonistic effects. Conversely, for applications where (E)-9-tetradecen-1-ol acetate is the intended active component (e.g., Bryotropha similis monitoring), the (Z)-isomer must be absent, as cross-inhibition between geometrical isomers is bidirectional in gelechiid systems [2].
| Evidence Dimension | Effect of (E)-9-tetradecenyl acetate contamination on (Z)-9-tetradecenyl acetate lure trap catch |
|---|---|
| Target Compound Data | (E)-9-tetradecenyl acetate as contaminant: 1% admixture — significant suppression of trap catch; ≥1% — severely reduced efficacy |
| Comparator Or Baseline | (Z)-9-tetradecenyl acetate alone (0% (E)-isomer) or with 0.5% (E)-isomer — normal trap catch |
| Quantified Difference | 0.5% (E)-isomer: tolerated (no significant reduction); 1% (E)-isomer: threshold at which trap catch is 'markedly reduced'; >1%: efficacy severely compromised |
| Conditions | Field trapping assay; tea tortrix moth (Adoxophyes sp.); 4-component synthetic pheromone blend with (Z)-9-tetradecenyl acetate and (Z)-11-tetradecenyl acetate as main components (70:30 to 30:70 ratio) |
Why This Matters
For procurement of (Z)-9-tetradecenyl acetate as a pheromone lure component, the allowable (E)-isomer content must be specified at <1% to prevent field failure; conversely, purchasers of (E)-9-tetradecen-1-ol acetate for gelechiid monitoring must verify the absence of the (Z)-isomer to ensure attractancy rather than inhibition.
- [1] Tamaki, Y., Noguchi, H., Sugie, H., and Kariya, A. (1980). Field Attractiveness of the Four-Component Synthetic Pheromone of the Smaller Tea Tortrix, Adoxophyes sp. Japanese Journal of Applied Entomology and Zoology, 24(4), 221-228. View Source
- [2] Roelofs, W.L. and Comeau, A. (1969). Sex Pheromone Specificity: Taxonomic and Evolutionary Aspects in Lepidoptera. Science, 165(3891), 398-400. View Source
